Benzenepropanal, 3-fluoro-4-methyl-
Overview
Description
Benzenepropanal, 3-fluoro-4-methyl- is an organic compound with the molecular formula C10H11FO It is a derivative of benzene, featuring a propanal group substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 3-fluoro-4-methyl- can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents, which react with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of Benzenepropanal, 3-fluoro-4-methyl- typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, such as 3-fluoro-4-methylaniline, which is then subjected to further reactions to introduce the propanal group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 3-fluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-fluoro-4-methylbenzoic acid.
Reduction: 3-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanal, 3-fluoro-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenepropanal, 3-fluoro-4-methyl- involves its interaction with specific molecular targets. The fluorine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methylbenzonitrile: Similar in structure but with a nitrile group instead of an aldehyde.
3-fluoro-4-methylbenzyl alcohol: The reduced form of Benzenepropanal, 3-fluoro-4-methyl-.
3-fluoro-4-methylbenzoic acid: The oxidized form of Benzenepropanal, 3-fluoro-4-methyl-.
Uniqueness
Benzenepropanal, 3-fluoro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and an aldehyde group makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)propanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDCIMNPEHUMOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302970 | |
Record name | 3-Fluoro-4-methylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955403-51-7 | |
Record name | 3-Fluoro-4-methylbenzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955403-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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